Product packaging for Boc-D-Cyclopropylalanine-DCHA(Cat. No.:CAS No. 89483-09-0)

Boc-D-Cyclopropylalanine-DCHA

Cat. No.: B613724
CAS No.: 89483-09-0
M. Wt: 410.6
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Description

Context of Non-Proteinogenic Amino Acids in Chemical Biology and Drug Discovery

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genetic code of organisms for protein synthesis. wikipedia.orgebi.ac.uk These unique building blocks have become indispensable tools in chemical biology and drug discovery, offering a way to modify and enhance the properties of peptides and other bioactive molecules. nih.govnih.gov The incorporation of NPAAs into peptide-based drug candidates can fundamentally alter their drug-like properties, such as stability, potency, permeability, and bioavailability. nih.govnih.govresearchgate.net While peptides composed solely of natural amino acids have therapeutic potential, they often suffer from poor stability in biological systems. nih.gov The introduction of NPAAs can address this limitation, leading to more robust and effective peptide therapeutics. researchgate.net

The utility of NPAAs extends beyond improving pharmacokinetic profiles. They are crucial for creating peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved in vivo stability and oral absorption. sigmaaldrich.com NPAAs are also employed as molecular probes to investigate biological functions and are integral to the synthesis of combinatorial libraries for drug screening. sigmaaldrich.com Their applications are diverse, ranging from the development of new antibiotics and antiviral agents to the study of enzyme mechanisms and protein interactions. nih.govchemimpex.com

Structural Characteristics and Diversity of Non-Proteinogenic Amino Acids

The structural diversity of non-proteinogenic amino acids is vast, with over 140 occurring naturally and thousands more synthesized in the laboratory. wikipedia.org This diversity arises from various modifications to the basic amino acid structure. wikipedia.org Synthetic NPAAs can be created through methods like amine alkylation, side-chain substitution, cyclization, and isosteric replacements within the amino acid backbone. wikipedia.orgebi.ac.uk

NPAAs can be categorized based on features such as chirality (L vs. D), the presence of specific atoms (like fluorine or sulfur), the introduction of functional groups (like methyl groups), and variations in backbone length (α- vs. β-amino acids). taylorandfrancis.com This extensive structural variety allows for the fine-tuning of molecular properties to achieve desired biological activities. nih.gov The biosynthesis of natural NPAAs in organisms like bacteria and fungi involves specialized metabolic pathways that generate a wide array of structures, which can then be incorporated into complex natural products. acs.org

Cyclopropyl (B3062369) Amino Acids as a Distinct Class of Non-Proteinogenic Amino Acids

Among the diverse classes of NPAAs, cyclopropyl amino acids represent a significant and distinct group. These amino acids incorporate a cyclopropane (B1198618) ring, a structural motif that imparts unique conformational constraints and physicochemical properties. unl.pt

Significance of Cyclopropane Moieties in Bioactive Molecules

The cyclopropane ring is a valuable structural unit in numerous natural products and pharmaceutical drugs. rsc.org Its incorporation into bioactive molecules can enhance their rigidity, potency, and metabolic stability. rsc.orgmdpi.com The strained three-membered ring of cyclopropane provides specific steric and electronic effects that can influence a molecule's biological activity and interactions with biological targets. mdpi.comcymitquimica.com The presence of a cyclopropane moiety can also confer resistance to certain metabolic processes, such as β-oxidation. mdpi.com Due to these favorable properties, the cyclopropane ring is a frequently encountered structural feature in both preclinical and clinical drug compounds. mdpi.com

Stereochemical Aspects of D-Cyclopropylalanine

D-Cyclopropylalanine is a non-proteinogenic amino acid that exists as a stereoisomer, specifically the D-enantiomer. The stereochemistry of amino acids is crucial for their biological activity, as it dictates how they interact with chiral biological molecules like enzymes and receptors. The "D" configuration refers to the spatial arrangement of the substituents around the alpha-carbon. The synthesis of specific stereoisomers of cyclopropyl amino acids is an important area of research, as different stereoisomers can exhibit vastly different biological effects. nih.govacs.org For instance, in the development of certain inhibitors, the precise stereochemical configuration is critical for potent activity. nih.govacs.org The ability to produce enantiomerically enriched or pure forms of D-cyclopropylalanine and its derivatives is essential for their application in medicinal chemistry. google.com

Boc-D-Cyclopropylalanine-DCHA: A Key Derivative

This compound is a derivative of D-cyclopropylalanine that is widely used in peptide synthesis. chemimpex.com The "Boc" group (tert-butyloxycarbonyl) is a protecting group for the amino group of the amino acid. chemimpex.comthermofisher.com This protection is necessary during peptide synthesis to prevent unwanted side reactions and to control the sequence of amino acid addition. thermofisher.comsigmaaldrich.com The Boc group can be removed under specific acidic conditions when desired. thermofisher.com

The "DCHA" component refers to dicyclohexylamine (B1670486), which forms a salt with the carboxylic acid group of the Boc-protected amino acid. alfa-chemistry.comatamankimya.com This salt form often improves the stability and handling of the compound, making it easier to store and use in synthesis. ruifuchemical.com Dicyclohexylamine is a valuable reagent in its own right, used as a precursor in various chemical applications, including as a corrosion inhibitor. atamankimya.com

This compound serves as a crucial building block for incorporating the unique structural and conformational properties of the cyclopropyl moiety into peptides, contributing to the development of novel therapeutics. chemimpex.com

Compound Information Table

Compound NameSynonym(s)Key Features
This compound Boc-D-3-cyclopropylalanine dicyclohexylamine saltD-amino acid derivative, Boc-protected amine, DCHA salt form sigmaaldrich.com
Non-Proteinogenic Amino Acids (NPAAs) Unnatural amino acids, non-coded amino acidsNot one of the 22 standard protein-forming amino acids wikipedia.orgsigmaaldrich.com
Cyclopropyl Amino Acids Amino acids containing a cyclopropane ring unl.pt
D-Cyclopropylalanine (R)-2-Amino-3-cyclopropylpropanoic acidD-enantiomer of cyclopropylalanine nih.gov
tert-Butyloxycarbonyl (Boc) Amine protecting group thermofisher.com
Dicyclohexylamine (DCHA) Forms a salt with the carboxylic acid atamankimya.com
Peptidomimetics Compounds that mimic peptide structure and function sigmaaldrich.com
L-Glutamic acid Excitatory neurotransmitter unl.pt
N-Fmoc-cyclopropyl alanine Non-natural amino acid derivative used in peptide synthesis
(2R,1'S,2'R)- and (2S,1'S,2'R)-3-[2-mono(di,tri)fluoromethyl- cyclopropyl]alanines Enantiomerically pure cyclopropylalanine derivatives goettingen-research-online.de
(S)-2-Amino-3-cyclopropylpropanoic acid 3-Cyclopropyl-L-alanineL-alanine derivative chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO4 · C12H23N B613724 Boc-D-Cyclopropylalanine-DCHA CAS No. 89483-09-0

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h11-13H,1-10H2;7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t;8-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQINYDUVLDJIAC-NIFFTEIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89483-09-0
Record name Cyclopropanepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89483-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis Methodologies of Boc D Cyclopropylalanine Dcha

Strategies for the Synthesis of the D-Cyclopropylalanine Core

Creating the D-enantiomer of cyclopropylalanine requires precise control over stereochemistry. Various strategies have been developed to achieve this, ranging from enzymatic methods to classic organic reactions.

Achieving the specific D-configuration is a critical challenge in the synthesis of D-amino acids. Modern biocatalysis offers a highly selective method. One such approach utilizes D-amino acid dehydrogenases, which can produce D-amino acids through the reductive amination of the corresponding α-keto acid with ammonia. nih.gov By employing a rationally mutated and highly stereoselective D-amino acid dehydrogenase, it is possible to achieve high enantiomeric excess (95% to >99% e.e.) for a broad range of substrates. nih.gov This enzymatic approach provides a direct and efficient route to the desired D-enantiomer from a prochiral precursor.

Cyclopropanation is a fundamental process for generating cyclopropane (B1198618) rings. wikipedia.org Several methods are available for converting alkenes into cyclopropanes, which can be applied to unsaturated amino acid precursors. uky.edumasterorganicchemistry.com

Simmons-Smith Reaction : This classic method uses a carbenoid, typically iodomethylzinc iodide formed from diiodomethane (B129776) and a zinc-copper couple, to react with an alkene. wikipedia.orgmasterorganicchemistry.com Asymmetric variations of this reaction have been developed to induce stereoselectivity. wikipedia.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com

Diazo Compounds with Metal Catalysis : Diazo compounds, such as ethyl diazoacetate, in the presence of transition metal catalysts (e.g., copper or rhodium complexes), can efficiently cyclopropanate alkenes. wikipedia.org The choice of catalyst and chiral ligands can influence the stereochemical outcome of the reaction.

Michael-Induced Ring Closure (MIRC) : This strategy involves the reaction of a Michael acceptor with a nucleophile to form an intermediate that subsequently undergoes an intramolecular cyclization to form the cyclopropane ring. This has been used to prepare racemic and enantiomerically enriched (carboxycyclopropyl)glycines. marquette.edu

The diastereoselectivity of these reactions can often be controlled by steric factors, such as the use of bulky protecting groups on nearby functionalities, which direct the approach of the cyclopropanating reagent. marquette.edu

Recent advances in synthetic chemistry have highlighted photo-mediated C-H functionalization as a powerful and environmentally friendly method for synthesizing diverse non-proteinogenic amino acids. mdpi.comsemanticscholar.orgnih.gov This approach uses light energy, often in conjunction with a photocatalyst, to activate C-H bonds for the formation of new carbon-carbon bonds under mild conditions. mdpi.comnih.govresearchgate.net This strategy can be applied to derivatives of proteinogenic amino acids to introduce new functionalities. mdpi.comresearchgate.net While specific applications to directly form the cyclopropyl (B3062369) ring of D-cyclopropylalanine are still an emerging area, the principles of C-H activation offer a promising avenue for novel synthetic routes, potentially shortening synthetic sequences and improving efficiency. mdpi.comnih.gov

For practical applications, synthesis routes must be both modular, allowing for the creation of various analogs, and scalable, enabling production on a larger scale. A recently developed method for producing protected cyclopropane amino acids avoids the use of neurotoxic oxidants or precious metal catalysts. nih.gov This approach allows for the synthesis of key intermediates on a decagram scale without the need for chromatography, significantly improving its scalability. nih.gov Such convergent and modular approaches are crucial for the efficient production of complex building blocks like D-cyclopropylalanine for use in pharmaceutical development. nih.govresearchgate.net

Introduction of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, particularly in peptide chemistry. jk-sci.comwikipedia.org It is stable under a wide range of conditions but can be easily removed with mild acid, such as trifluoroacetic acid (TFA). total-synthesis.comchemistrysteps.com This orthogonality makes it compatible with other protecting groups used in complex syntheses. total-synthesis.com

The standard reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride). jk-sci.comfishersci.co.uk The reaction involves the nucleophilic attack of the amine on the Boc anhydride, leading to the formation of a carbamate. jk-sci.comchemistrysteps.com The process is typically carried out in the presence of a base under aqueous or anhydrous conditions. organic-chemistry.org

The choice of base and solvent can be adapted for different substrates, including those that are water-sensitive or sterically hindered. After the N-Boc protection is complete, dicyclohexylamine (B1670486) (DCHA) is often added to the reaction mixture. The basic DCHA neutralizes the acidic Boc-protected amino acid, forming a stable, crystalline salt that readily precipitates from the solution, simplifying purification. atamankimya.comnih.gov

Reagent SystemBaseSolvent(s)TemperatureTarget Substrates
Boc₂ONaOH or NaHCO₃Dioxane/WaterRoom TempGeneral amino acids
Boc₂OTriethylamine (TEA)THF or MethanolRoom Temp - 50°CGeneral amines, water-sensitive substrates jk-sci.com
Boc₂O4-Dimethylaminopyridine (B28879) (DMAP)AcetonitrileRoom TempAromatic and sterically hindered amines wikipedia.org
Boc₂ONone (catalyst-free)Water/AcetoneRoom TempEco-friendly protocol for diverse amines nih.gov

Chemoselectivity and Practical Considerations in Boc Protection

The protection of the amino group of D-cyclopropylalanine is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O). The reaction's success hinges on the principle of chemoselectivity—the preferential reaction of the reagent with one functional group over others.

The primary amine of D-cyclopropylalanine is a strong nucleophile and readily attacks the electrophilic carbonyl carbon of Boc₂O. commonorganicchemistry.com This reaction is typically performed under basic conditions, which deprotonate the amino group, further enhancing its nucleophilicity. Common bases include sodium hydroxide, sodium bicarbonate, or organic bases like triethylamine. The cyclopropyl group is a stable, non-polar aliphatic side chain and does not interfere with the N-protection reaction.

A key practical consideration is the selective protection of the α-amino group in the presence of other potentially reactive functional groups. While D-cyclopropylalanine itself lacks other reactive moieties, in the broader context of peptide synthesis, chemoselectivity is paramount. Generally, amines are more nucleophilic than alcohols or phenols, allowing for selective N-Boc protection. organic-chemistry.org However, under certain conditions, such as the use of a catalyst like 4-dimethylaminopyridine (DMAP), hydroxyl groups can also be protected by Boc₂O, which must be considered in the synthesis of more complex molecules.

The reaction is often carried out in a mixed solvent system, such as dioxane/water or THF/water, to dissolve both the amino acid and the Boc anhydride. The reaction proceeds rapidly at room temperature, and the byproducts, tert-butanol (B103910) and carbon dioxide, are easily removed. commonorganicchemistry.com

Table 1: General Chemoselectivity in Boc Protection of Amino Acids.
Functional GroupReactivity with Boc₂OConditions/Considerations
α-Amino (Primary/Secondary)HighStandard reaction conditions (e.g., Boc₂O, base, aqueous/organic solvent).
Guanidinium (e.g., Arginine)LowTypically requires protection with other groups (e.g., Tos, Pbf) prior to Boc protection of the α-amino group.
Indole (B1671886) (e.g., Tryptophan)ModerateThe indole nitrogen can be Boc-protected, often requiring specific conditions. This can also be a desired protection strategy.
Thiol (e.g., Cysteine)HighRequires a specific protecting group (e.g., Trityl) before N-Boc protection to prevent side reactions. acs.org
Hydroxyl (e.g., Serine, Threonine)LowGenerally stable under standard N-Boc protection conditions, but can react in the presence of catalysts like DMAP.

Formation of the Dicyclohexylamine (DCHA) Salt

Following the successful N-protection of D-cyclopropylalanine to form Boc-D-cyclopropylalanine, the product is often converted into its dicyclohexylamine (DCHA) salt. This step is crucial for purification and handling.

Many N-protected amino acids, including Boc-D-cyclopropylalanine, are obtained as oils or amorphous solids that are difficult to purify by standard crystallization. google.com Converting these compounds into a salt with a suitable base, such as dicyclohexylamine (DCHA), often yields a stable, crystalline solid. google.compatsnap.com

The primary reasons for forming the DCHA salt are:

Improved Handling and Stability: Crystalline salts are generally easier to handle, weigh, and store than oils. They often have a longer shelf life and are less prone to decomposition. google.com

Enhanced Purification: The formation of a crystalline salt allows for purification through recrystallization, which is a highly effective method for removing impurities and achieving high product purity.

Simplified Isolation: If the Boc-protected amino acid is an oil, precipitating it as a DCHA salt provides a straightforward method of isolation from the reaction mixture.

The isolation and purification of Boc-D-cyclopropylalanine-DCHA follows a general procedure for Boc-amino acid DCHA salts.

Formation: After the Boc-protection reaction and initial workup, the crude Boc-D-cyclopropylalanine, which may be an oil, is dissolved in a suitable organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297). peptide.com

Precipitation: One equivalent of dicyclohexylamine is then slowly added to the solution. The DCHA salt, being less soluble in the organic solvent, precipitates out as a solid.

Isolation: The precipitated salt is collected by filtration.

Purification: The crude salt can be further purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to yield the pure, crystalline this compound salt.

To regenerate the free acid for subsequent steps in peptide synthesis, the DCHA salt is dissolved or suspended in an organic solvent (e.g., DCM), and the solution is washed with an ice-cold aqueous acid solution, such as potassium bisulfate (KHSO₄), to remove the dicyclohexylamine. peptide.com The organic layer containing the free Boc-amino acid is then dried and concentrated.

Table 2: General Protocol for DCHA Salt Formation and Liberation of Free Acid.
StepProcedurePurpose
1. DissolutionDissolve crude oily Boc-amino acid in an organic solvent (e.g., DCM, Ethyl Acetate).Prepare for salt formation.
2. Salt FormationSlowly add 1 equivalent of dicyclohexylamine (DCHA) with stirring.Precipitate the less soluble DCHA salt.
3. IsolationCollect the solid precipitate by filtration and wash with a cold, non-polar solvent.Isolate the crude DCHA salt.
4. PurificationRecrystallize the salt from a suitable solvent system (e.g., Hexane/Ethyl Acetate).Achieve high purity.
5. Free Acid LiberationDissolve the purified DCHA salt in DCM and wash with cold aqueous KHSO₄ solution. peptide.comRemove DCHA to regenerate the free carboxylic acid for subsequent reactions.

Deprotection Strategies for the Boc Group in Advanced Synthesis

The Boc group is valued for its stability under many reaction conditions and its facile removal under acidic conditions. This acid-lability is a cornerstone of its use in multistep syntheses, particularly in peptide synthesis.

The deprotection of the Boc group is an acid-catalyzed hydrolysis that proceeds via a stable tert-butyl cation intermediate. jk-sci.com The carbamic acid intermediate that is formed readily decarboxylates to yield the free amine and carbon dioxide. jk-sci.com

A variety of acidic reagents can be employed for Boc deprotection, with the choice often depending on the presence of other acid-sensitive groups in the molecule.

Trifluoroacetic Acid (TFA): This is the most common reagent for Boc removal. It is typically used either neat or as a solution in a solvent like dichloromethane (DCM), often in a 1:1 ratio. masterorganicchemistry.com The reaction is usually rapid, occurring within 1-2 hours at room temperature. fishersci.co.uk

Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as dioxane or ethyl acetate (e.g., 4M HCl in dioxane), is another widely used reagent. It is considered a milder alternative in some contexts.

Other Acids: Other strong organic acids like p-toluenesulfonic acid can also be used. jk-sci.com In some cases, Lewis acids such as zinc bromide in DCM can selectively cleave certain N-Boc groups. jk-sci.com

Table 3: Common Reagents and Conditions for Boc Deprotection.
ReagentTypical ConditionsNotes
Trifluoroacetic Acid (TFA)50-100% TFA in DCM, 0°C to RT, 1-2 hMost common and efficient method; can cleave other acid-labile groups. fishersci.co.uk
Hydrochloric Acid (HCl)~4M HCl in Dioxane or Ethyl Acetate, RTCommonly used in solid-phase synthesis to avoid trifluoroacetylation side reactions.
p-Toluenesulfonic Acid (TsOH)Solution in DCM or other organic solvents.Effective strong organic acid for deprotection. jk-sci.com
Aqueous Phosphoric AcidAqueous solution.Considered an environmentally benign and mild reagent for deprotection. organic-chemistry.org

The major side reaction during acid-catalyzed Boc deprotection is the alkylation of nucleophilic amino acid side chains by the liberated tert-butyl cation. acsgcipr.org Residues such as tryptophan and methionine are particularly susceptible to this electrophilic attack, leading to the formation of tert-butylated byproducts. nih.gov

To prevent these unwanted modifications, nucleophilic reagents known as scavengers are added to the deprotection reaction mixture. These scavengers effectively trap the tert-butyl cations before they can react with the peptide. masterorganicchemistry.comacsgcipr.org The choice of scavenger depends on the amino acids present in the sequence.

Water: Often included in cleavage cocktails (e.g., 2.5-5%) to quench tert-butyl cations.

Thioanisole: An effective scavenger for protecting tryptophan residues.

1,2-Ethanedithiol (EDT): A thiol-based scavenger that is particularly effective for protecting cysteine and tryptophan residues. researchgate.net

Triisopropylsilane (TIS): A silane-based scavenger that is very efficient at reducing the tert-butyl cation and is often used in modern cleavage cocktails. researchgate.net

Phenol: Can act as a scavenger, particularly for protecting tyrosine residues. researchgate.net

A common "cleavage cocktail" for a peptide containing sensitive residues might be a mixture of TFA/TIS/Water (e.g., 95:2.5:2.5). researchgate.net For peptides containing methionine, which can be oxidized, a reducing scavenger like dimethyl sulfide (B99878) (DMS) might also be included. sigmaaldrich.com

Table 4: Common Scavengers Used in Boc Deprotection.
ScavengerTarget Residue(s) / Side ReactionTypical Concentration
Triisopropylsilane (TIS)General carbocation scavenger, particularly for trityl and tert-butyl groups. researchgate.net2.5 - 5%
Water (H₂O)General carbocation scavenger. researchgate.net2.5 - 5%
1,2-Ethanedithiol (EDT)Prevents tert-butylation of Cysteine and Tryptophan. researchgate.net2.5%
ThioanisolePrevents tert-butylation of Tryptophan; suppresses other side reactions. sigmaaldrich.com5%
PhenolProtects Tyrosine and Tryptophan from alkylation. researchgate.net5%
Dimethyl Sulfide (DMS)Prevents alkylation of Methionine and Cysteine. sigmaaldrich.comVariable

Liberation of the Free Amino Acid from its DCHA Salt

N-protected amino acids, including Boc-D-Cyclopropylalanine, are often prepared and stored as dicyclohexylammonium (B1228976) (DCHA) salts. bachem.com This is particularly common when the corresponding free acid is an oil, non-crystalline, or unstable, as the salt form typically provides a stable, crystalline solid that is easier to handle and purify. bachem.com However, before the Boc-D-Cyclopropylalanine can be used in subsequent reactions, such as peptide synthesis, the free carboxylic acid must be liberated from its DCHA salt. bachem.com This is accomplished by an acid-mediated cleavage of the ionic bond between the deprotonated carboxyl group of the amino acid and the protonated dicyclohexylamine.

The general principle involves treating the salt with an acid that is stronger than the carboxylic acid of the Boc-amino acid. This protonates the carboxylate anion, yielding the free amino acid, and leaves the dicyclohexylamine as a salt of the stronger acid. The free Boc-D-Cyclopropylalanine can then be separated from the dicyclohexylammonium salt, typically by liquid-liquid extraction.

Several protocols exist for the acid-mediated cleavage of DCHA salts to yield the free N-Boc-amino acid. The choice of acid and solvent system is crucial for ensuring complete conversion, ease of separation, and prevention of side reactions. The following methods are commonly employed.

Phosphoric Acid Protocol

A widely used method involves the use of a dilute aqueous solution of phosphoric acid. bachem.com The DCHA salt is suspended in a water-immiscible organic solvent, and the aqueous acid is added. This results in a biphasic system where the free Boc-amino acid remains in the organic layer, and the resulting dicyclohexylammonium phosphate (B84403) salt partitions into the aqueous layer. bachem.com It is noted that hydrochloric acid should be avoided as it forms the sparingly soluble dicyclohexylammonium chloride, which complicates the extraction process. bachem.com Sulfuric acid is presented as a viable alternative to phosphoric acid. bachem.com

A typical procedure is as follows:

The Boc-amino acid DCHA salt is suspended in an organic solvent such as ethyl acetate, tert-butyl methyl ether, or isopropyl ether (5–10 volume parts). bachem.com For acid-labile protecting groups, the use of cold solvents (-20°C) is recommended. bachem.com

A 10% aqueous solution of phosphoric acid is added while stirring until the solid DCHA salt is fully dissolved and two clear liquid phases are formed. bachem.com The pH of the lower, aqueous phase should be acidic, around 2-3. bachem.com

The layers are separated, and the organic phase is washed again with 10% phosphoric acid, followed by several washes with water until the pH of the aqueous phase is ≥4. bachem.com

The organic layer containing the free amino acid is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed by evaporation under reduced pressure to yield the final product, which is often an oil. bachem.com

Potassium Hydrogen Sulfate (B86663) Protocol

An alternative method utilizes an aqueous solution of potassium hydrogen sulfate (KHSO₄) for the acidification step. peptide.compeptide.com This protocol is effective for converting DCHA salts to their corresponding free acids before their use in peptide coupling reactions. peptide.com

A general procedure using this method is:

The Boc-amino acid DCHA salt is dissolved in an organic solvent, typically dichloromethane (DCM). peptide.compeptide.com

The organic solution is then washed three times with an ice-cold aqueous solution of KHSO₄. peptide.compeptide.com The cold temperature is used to minimize any potential side reactions.

The organic layer is separated and dried over a suitable drying agent like magnesium sulfate (MgSO₄). peptide.compeptide.com

After filtering off the drying agent, the solvent is evaporated under reduced pressure to afford the free Boc-amino acid. peptide.compeptide.com

The following table summarizes the key features of these two common protocols for the liberation of the free amino acid from its DCHA salt.

ParameterPhosphoric Acid ProtocolPotassium Hydrogen Sulfate Protocol
Acid Reagent10% Aqueous Phosphoric Acid (H₃PO₄)Aqueous Potassium Hydrogen Sulfate (KHSO₄)
Organic SolventEthyl acetate, t-butyl methyl ether, or isopropyl etherDichloromethane (DCM)
Procedure OutlineSuspension of salt in organic solvent, addition of aqueous acid, phase separation, washing, drying, evaporation.Dissolution of salt in DCM, extraction with cold aqueous acid, drying, evaporation.
Key Control ParameterpH of the aqueous phase (target: 2-3 after acidification).Use of ice-cold aqueous solution.
Byproduct SaltDicyclohexylammonium phosphateDicyclohexylammonium sulfate / potassium salt mixture
Work-upMultiple washes with acid and water.Multiple extractions with KHSO₄ solution.
References bachem.com peptide.compeptide.com

Role and Significance of Boc and Dcha Moieties in Amino Acid Chemistry

Academic Relevance of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of peptides and other complex organic molecules containing amino functionalities. numberanalytics.comrsc.org Its widespread use stems from its unique chemical properties that allow for the selective protection and deprotection of amino groups under specific and controlled conditions. organic-chemistry.orgresearchgate.net The introduction of the Boc group, typically via reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O), effectively masks the nucleophilicity of the amine, thereby preventing it from participating in undesired side reactions during subsequent synthetic steps. organic-chemistry.orglibretexts.org

The stability of the Boc group to a wide range of reaction conditions, including basic and nucleophilic environments, makes it a versatile tool in multistep synthesis. organic-chemistry.orgresearchgate.net However, its key feature is its lability under acidic conditions. americanpeptidesociety.orgthermofisher.com Treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), efficiently removes the Boc group, regenerating the free amine for further transformations. americanpeptidesociety.orgthermofisher.com This acid-labile nature is fundamental to its application in various synthetic strategies.

A critical concept in the synthesis of complex molecules like peptides is "orthogonal protection." This strategy involves the use of multiple protecting groups that can be removed under distinct and non-interfering conditions, allowing for the selective deprotection of one functional group while others remain protected. fiveable.me The Boc group plays a pivotal role in such strategies, most notably in combination with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. fiveable.menumberanalytics.com

In a typical orthogonal scheme involving Boc and Fmoc, the α-amino group of an amino acid is protected with either Boc or Fmoc, while the side-chain functional groups are protected with groups that are stable to the deprotection conditions of both. thermofisher.combiosynth.com For instance, in a Boc-based strategy, the α-amino group is protected with Boc (acid-labile), and side chains are often protected with benzyl (B1604629) (Bzl) or other groups that require strong acids like hydrogen fluoride (B91410) (HF) for removal. thermofisher.compeptide.com In contrast, an Fmoc-based strategy utilizes the base-labile Fmoc group for the α-amino protection and acid-labile tert-butyl (tBu) based groups for the side chains. thermofisher.combiosynth.com

This orthogonality allows for the stepwise elongation of a peptide chain. The α-amino protecting group is removed at each step to allow for the coupling of the next amino acid, while the side-chain protecting groups remain intact until the final step of the synthesis. thermofisher.com The combination of Boc and Fmoc protecting groups provides chemists with a powerful and flexible toolkit for constructing complex peptides with high precision and control. numberanalytics.comnih.gov

Protecting Group Combinationα-Amino ProtectionSide-Chain ProtectionDeprotection Condition for α-Amino GroupOrthogonality
Boc/Bzl Boc (acid-labile)Benzyl-based (strong acid-labile)Moderate acid (e.g., TFA)Quasi-orthogonal
Fmoc/tBu Fmoc (base-labile)tert-Butyl-based (acid-labile)Base (e.g., piperidine)Orthogonal

This table illustrates common orthogonal and quasi-orthogonal protection strategies in peptide synthesis, highlighting the role of the Boc group.

The compatibility of the Boc group with a wide array of non-acidic reagents makes it a preferred choice in many synthetic endeavors. organic-chemistry.org It is stable towards catalytic hydrogenation (in contrast to the Cbz group), bases, and many oxidizing and reducing agents. rsc.orgresearchgate.net This robustness allows for a broad range of chemical transformations to be performed on other parts of the molecule without affecting the protected amino group.

Academic Relevance of the Dicyclohexylamine (B1670486) (DCHA) Salt

While protecting groups like Boc are essential for controlling reactivity, the physical properties of synthetic intermediates, such as their crystallinity and ease of purification, are also critical for a successful synthesis. This is where the dicyclohexylamine (DCHA) salt plays a significant role. DCHA is a secondary amine that readily forms salts with acidic compounds, including N-protected amino acids. bachem.com The formation of a DCHA salt can dramatically alter the physical properties of the amino acid derivative, often making it easier to handle and purify. bachem.com

One of the most important applications of DCHA in amino acid chemistry is in the process of chiral resolution. atamanchemicals.com Many synthetic methods produce a racemic mixture of a chiral compound, which is a 50:50 mixture of both enantiomers (non-superimposable mirror images). For many applications, particularly in pharmaceuticals, only one enantiomer is biologically active. Chiral resolution is the process of separating these enantiomers. wikipedia.org

The formation of diastereomeric salts is a classical and effective method for chiral resolution. wikipedia.org By reacting a racemic mixture of an N-protected amino acid with a single enantiomer of a chiral amine, such as a chiral analog of DCHA or by using DCHA itself with a chiral acid, a pair of diastereomeric salts is formed. wikipedia.orgvulcanchem.com Diastereomers have different physical properties, including solubility. This difference in solubility can be exploited to separate the two diastereomers by fractional crystallization. wikipedia.org Once the diastereomeric salts are separated, the desired enantiomer of the amino acid can be recovered by treating the salt with acid to remove the DCHA. bachem.com This technique is a powerful tool for obtaining enantiomerically pure amino acids. nih.govresearchgate.net

The process of enantiomeric enrichment, where the proportion of one enantiomer in a mixture is increased, can also be facilitated by crystallization. nih.govmdpi.com The formation of a crystalline DCHA salt can sometimes lead to the preferential crystallization of one enantiomer, thereby enriching the remaining solution in the other. mdpi.com

Many N-protected amino acids are oils or amorphous solids that are difficult to purify by standard techniques like crystallization. bachem.com The formation of a DCHA salt can induce crystallization, converting the oily or amorphous compound into a stable, crystalline solid. bachem.com These crystalline salts are often easier to handle, weigh, and store.

The enhanced crystallinity of DCHA salts greatly facilitates purification by recrystallization. This process involves dissolving the impure salt in a suitable solvent at an elevated temperature and then allowing it to cool, whereupon the purified salt crystallizes out, leaving impurities behind in the solution. This is a simple yet powerful method for achieving high levels of purity. The hydrophobic nature of the dicyclohexyl groups in DCHA often contributes to the formation of a well-ordered crystal lattice.

Property of Amino Acid DerivativeAdvantage of DCHA Salt Formation
Physical State Converts oils or amorphous solids into crystalline solids. bachem.com
Handling Crystalline solids are easier to handle, weigh, and store.
Purification Facilitates purification by recrystallization.
Stability Can increase the stability of the amino acid derivative. bachem.com

This table summarizes the advantages of forming DCHA salts of N-protected amino acids.

The formation of a DCHA salt is an acid-base reaction. The acidic carboxylic acid group of the N-protected amino acid protonates the basic nitrogen atom of the dicyclohexylamine, forming a dicyclohexylammonium (B1228976) cation and a carboxylate anion. These two ions are held together by electrostatic attraction, forming the salt.

The liberation of the free N-protected amino acid from its DCHA salt is typically achieved by treatment with a stronger acid, such as phosphoric acid or potassium bisulfate. bachem.compeptide.com This process involves protonating the carboxylate anion back to the carboxylic acid and removing the dicyclohexylammonium counterion. It is important to choose an acid that does not form an insoluble salt with dicyclohexylamine, as is the case with hydrochloric acid. bachem.comatamanchemicals.com The free amino acid derivative can then be extracted into an organic solvent and used in the next step of the synthesis. bachem.com

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Drug Design and Development Applications

The desirable properties imparted by D-cyclopropylalanine make it a valuable component in the broader field of drug design and development. chemimpex.comsigmaaldrich.com Its use extends from the creation of new therapeutic molecules to the optimization of existing lead compounds.

Boc-D-Cyclopropylalanine-DCHA is utilized as a key building block in the synthesis of new chemical entities. chemimpex.com Its unique structural features are exploited to design novel drugs, particularly for conditions where conventional treatments are not effective. chemimpex.com The cyclopropylamine (B47189) moiety itself is a recognized structural component in a variety of therapeutic agents, including antiviral and anticancer compounds. longdom.org By integrating D-cyclopropylalanine into peptide sequences, researchers can generate novel candidates with tailored properties, such as improved cell penetration and metabolic stability. vulcanchem.com

In drug discovery, a pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. By systematically replacing standard amino acids with D-cyclopropylalanine, medicinal chemists can probe the structure-activity relationships (SAR) of a peptide. vulcanchem.com This process helps to define the critical components of the pharmacophore. nih.gov

Once a "hit" compound is identified through screening, the process of lead optimization begins. This involves chemically modifying the hit to improve its potency, selectivity, and pharmacokinetic properties to generate a viable lead compound. The incorporation of D-cyclopropylalanine is a key optimization strategy to enhance metabolic stability and fine-tune the conformation for better target engagement. vulcanchem.com

A major strategy in modern drug design is the use of conformational constraints to create more rigid molecules. enamine.net Rigidity can reduce the entropic penalty upon binding to a target, leading to higher affinity, and can improve selectivity by pre-organizing the molecule into its bioactive shape. nih.gov The cyclopropyl (B3062369) group in D-cyclopropylalanine is an excellent tool for inducing such constraints. vulcanchem.com This approach has been successfully used to develop molecules with improved properties, including enhanced metabolic stability and better penetration of cellular membranes. vulcanchem.comenamine.net This design principle is central to creating drugs with superior pharmacological profiles.

Applications in Protease Inhibitor Research

The unique structural characteristics of D-cyclopropylalanine render it a valuable building block in the design of protease inhibitors. The incorporation of this non-natural amino acid introduces significant conformational constraints into a peptide backbone. vulcanchem.com This rigidity can enhance the binding affinity and selectivity of the inhibitor for the target protease's active site and can also confer increased resistance to enzymatic degradation by endogenous proteases. vulcanchem.commdpi.com

A notable application is in the development of inhibitors for viral proteases, which are essential for viral replication. ku.edu For instance, in recent research targeting the SARS-CoV-2 main protease (Mpro), a cysteine protease crucial for the viral life cycle, peptide-based inhibitors incorporating cyclopropylalanine (Cpa) at the P2 position have demonstrated significant inhibitory properties. nih.gov The constrained cyclopropyl group is well-tolerated in the S2 pocket of the enzyme, contributing to potent inhibition. nih.gov

Detailed research findings have highlighted the effectiveness of these modifications. A study on peptide-based Michael acceptors, which act as irreversible inhibitors, synthesized a series of compounds to probe the structural requirements of the Mpro active site. ku.edunih.gov The findings from this research are summarized in the table below.

CompoundP2 ResidueInhibitory Activity (IC50 for SARS-CoV-2 Mpro)Antiviral Activity (EC50)Selectivity Index (SI)
SPR39 Cyclopropylalanine (Cpa)0.050 µM1.5 µM66.6
SPR40 Cyclohexylalanine (Cha)0.040 µM3.5 µM>28.5
SPR41 tert-Leucine0.040 µM2.5 µM39.2
Data sourced from a 2024 study on structure-based lead optimization of SARS-CoV-2 main protease inhibitors. nih.gov

In this study, compound SPR39 , which contains cyclopropylalanine, exhibited potent enzymatic inhibition and single-digit micromolar antiviral activity against SARS-CoV-2. nih.gov This demonstrates the utility of incorporating D-cyclopropylalanine, provided by a precursor like this compound, to generate highly effective protease inhibitors for significant therapeutic targets. nih.gov The development of such compounds is a key focus in medicinal chemistry, addressing diseases where uncontrolled proteolysis is a contributing factor. ku.edu

Targeting Specific Biological Pathways and Receptors

The incorporation of D-cyclopropylalanine into peptides is a powerful strategy for designing ligands that target specific biological pathways and cell surface receptors with high precision. chemimpex.com The constrained conformation imparted by the cyclopropyl moiety can lock a peptide into a bioactive shape, enhancing its ability to bind selectively to a specific receptor over others, thereby minimizing off-target effects. vulcanchem.com

A prominent example of this application is in the development of ligands targeting integrins, a family of transmembrane receptors involved in cell adhesion, signaling, and angiogenesis. The αvβ3 integrin, in particular, is overexpressed on many tumor cells and on the vasculature of growing tumors, making it a prime target for cancer diagnostics and therapy. google.com Researchers have developed cyclic peptides containing the Arg-Gly-Asp (RGD) sequence, which is a known recognition motif for many integrins. By incorporating D-amino acids, such as D-cysteine, to form a disulfide bridge, and potentially other non-natural amino acids, the resulting cyclic RGD peptides show improved targeting efficacy for αvβ3 integrin. google.com The use of D-amino acids, including the D-isomer of cyclopropylalanine, is a recognized strategy to enhance peptide stability and receptor affinity. chemimpex.comgoogle.com These targeted peptides can be conjugated to imaging agents or therapeutic payloads to deliver them specifically to tumor sites. google.com

Furthermore, peptide-based inhibitors containing structurally unique amino acids are being developed to target specific enzymes within critical pathological pathways, such as the serine proteases involved in coagulation and cancer metastasis. ijbs.com The design of highly selective inhibitors for targets like urokinase-type plasminogen activator (uPA), plasma kallikrein (PK), and factor XIa (fXIa) relies on creating peptides that precisely fit the enzyme's active site, a goal facilitated by the inclusion of conformationally restricted residues like cyclopropylalanine. ijbs.com

Utility in Chemical Biology Research

This compound serves as an indispensable tool in chemical biology, where it is used to create sophisticated molecular probes to explore complex biological systems. chemimpex.com These probes help to dissect protein function, map interaction networks, and identify new targets for drug discovery. chemimpex.comiris-biotech.de

Probing Protein Structures and Functions through Chemical Modifications

The introduction of D-cyclopropylalanine into a bioactive peptide constitutes a precise chemical modification that can be used to probe the structure and function of its target protein. This approach is a cornerstone of structure-activity relationship (SAR) studies. vulcanchem.com By substituting a natural amino acid with D-cyclopropylalanine, researchers can systematically investigate the topographical and steric requirements of a protein's binding pocket. vulcanchem.com

If the substitution leads to an increase in binding affinity or biological activity, it suggests that the rigid, compact structure of the cyclopropyl group is favorable for interaction with the target protein. Conversely, a decrease in activity can indicate that the binding site requires more conformational flexibility or has specific steric constraints that are incompatible with the cyclopropyl ring. This information is invaluable for building computational models of protein-ligand interactions and for rationally designing second-generation molecules with improved properties. nih.gov The unique conformational constraints provided by the cyclopropyl group allow for a detailed examination of how a peptide's three-dimensional structure influences its biological function. vulcanchem.com

Investigation of Protein-Protein Interactions and Dynamics

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. mdpi.comnih.govnih.gov Peptide-based molecules are frequently designed to mimic a segment of one of the interacting proteins, thereby acting as competitive inhibitors of the PPI. mdpi.com

Peptides synthesized using this compound are particularly useful as probes for studying PPIs. chemimpex.com The enhanced proteolytic stability conferred by the D-amino acid and the cyclopropyl group ensures that the peptide probe has a longer half-life in a biological environment, making it more effective for cellular studies. vulcanchem.commdpi.com These stabilized peptides can be used to:

Disrupt a specific PPI in living cells to observe the functional consequences, thereby validating the PPI as a potential therapeutic target. promega.com.cn

Serve as scaffolds for affinity-based probes. By attaching a tag (e.g., biotin) to the peptide, it can be used in pull-down experiments to isolate and identify its binding partner from a complex protein mixture, confirming the interaction. iris-biotech.de

Quantify interaction dynamics. When integrated into advanced assay systems like NanoBRET™ or Lumit®, these peptides can help measure the kinetics and affinity of PPIs in real-time within live cells. promega.com.cn

Contribution to the Discovery of Novel Molecular Targets

One of the frontier areas in chemical biology is the discovery of novel molecular targets for therapeutic intervention. mdpi.com Peptides incorporating unique amino acids like D-cyclopropylalanine can be transformed into powerful chemical probes for "target fishing" or affinity-based protein profiling (ABPP). iris-biotech.de

The process involves modifying the peptide scaffold to include two additional functionalities:

A reporter tag , such as biotin (B1667282), for affinity purification.

A photo-reactive group , such as a diazirine, which upon UV irradiation forms a highly reactive carbene that covalently crosslinks the probe to its binding partner. iris-biotech.de

This multifunctional probe is introduced into a complex biological system, such as a cell lysate or even intact living cells. The probe will bind to its specific protein target(s) due to the recognition properties of the core peptide sequence. Upon UV activation, a covalent bond is formed, permanently linking the probe to its target. The biotin tag then allows for the selective enrichment of the probe-protein complex using streptavidin-coated beads. Finally, the captured proteins are identified using mass spectrometry. iris-biotech.demdpi.com This unbiased approach can uncover previously unknown binding partners for a given pharmacophore, revealing novel molecular targets and providing insights into a drug's mechanism of action or potential off-target effects. plos.org

Conformational Analysis and Structural Biology Implications

Role of the Cyclopropyl (B3062369) Group in Imposing Conformational Constraints

The cyclopropyl group, with its planar arrangement of three carbon atoms and shorter, stronger C-H and C-C bonds, significantly restricts the conformational freedom of the amino acid side chain. nih.gov This rigidity can lead to more favorable binding to biological targets from an entropic standpoint. rsc.orgnih.gov The inclusion of a cyclopropyl group can influence the isomeric distribution of peptide bonds. For instance, in formyl tripeptides, the presence of a cyclopropyl group was shown to favor the E conformation about the formamide (B127407) functionality, a feature that was correlated with increased biological activity in neutrophil chemotaxis. nih.govsci-hub.se

This conformational restriction is a valuable tool in medicinal chemistry for several reasons:

Enhanced Potency: By locking the molecule into a bioactive conformation, the entropic cost of binding to a receptor is reduced. nih.gov

Metabolic Stability: The rigid structure can prevent proteolytic hydrolysis, increasing the stability of peptide-based drugs. nih.gov

Reduced Off-Target Effects: A more defined conformation can lead to more specific interactions with the intended biological target. nih.gov

Methodologies for Conformational Analysis of Cyclopropyl-Containing Amino Acids and Peptides

A variety of sophisticated techniques are employed to elucidate the conformational preferences of peptides containing cyclopropylalanine. These methods provide insights into both the solution and solid-state structures of these molecules.

Spectroscopic techniques are essential for studying the conformation of peptides in solution. nih.govspringernature.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for determining the three-dimensional structure of peptides in a solution environment that can mimic physiological conditions. nih.govuzh.ch Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, provide information about spatial proximities between protons, which can be translated into distance restraints to calculate the peptide's structure. uzh.ch For cyclopropyl-containing peptides, NMR can reveal details about the local conformation around the cyclopropyl residue and its influence on the peptide backbone. rsc.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of peptides. nih.govunits.itspringernature.com The far-UV CD spectrum provides information on the presence of α-helices, β-sheets, and random coil structures. units.it This technique is particularly useful for observing conformational changes, such as helix-coil transitions, induced by the incorporation of a cyclopropyl amino acid. nih.govunits.it

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can also be used to probe the secondary structure of peptides by analyzing the vibrational frequencies of the amide bonds. Different secondary structures give rise to characteristic absorption bands.

X-ray crystallography provides a high-resolution, three-dimensional picture of a molecule's atomic and molecular structure in the solid state. wikipedia.orgnih.gov By measuring the diffraction pattern of X-rays passing through a crystal of the peptide, a detailed map of electron density can be generated, revealing the precise positions of atoms and the nature of chemical bonds. wikipedia.org Crystal structure analysis of cyclopropyl-containing peptides has been instrumental in understanding their conformational preferences and the types of secondary structures they can adopt. wiley.comresearchgate.net

Impact on Secondary Structure Induction and Stabilization

The conformational constraints imposed by the cyclopropyl group have a direct impact on the secondary structure of peptides.

The incorporation of cyclopropylalanine can promote the formation of specific secondary structural elements.

Beta-Turns: β-turns are structures that reverse the direction of the polypeptide chain and are often found on the surface of proteins. nih.gov They are crucial for the proper folding and function of many proteins. nih.gov The rigid nature of cyclopropylalanine can predispose a peptide to adopt a β-turn conformation. For example, cyclopropane-based peptidomimetics have been shown to induce the formation of type VIa β-turns when placed at the i+2 position of a peptide in organic solvents. researchgate.net

Helical Structures: Semi-empirical potential energy calculations on a cyclopropyl dipeptide have indicated that various types of helices, including α-, 3(10)-, and γ-helices, are energetically favorable. wiley.comresearchgate.net The torsional angles observed in the crystal structure of a cyclopropyl-containing compound were found to be close to those of the 3(10) and α-helices, suggesting a propensity for these helical structures. wiley.com

Mimicry of Peptide Motifs and Protein Secondary Structures

The incorporation of non-natural amino acids with conformationally restricted side chains is a powerful strategy in medicinal chemistry to design peptidomimetics with enhanced properties. Boc-D-Cyclopropylalanine-DCHA serves as a key building block in this endeavor, with its unique cyclopropyl side chain playing a crucial role in mimicking specific peptide motifs and influencing the adoption of defined protein secondary structures. chemimpex.com

The compact and rigid three-membered ring of the cyclopropyl group significantly constrains the side-chain torsion angles (χ1 and χ2). This rigidity, in turn, influences the allowable backbone dihedral angles (φ and ψ) of the amino acid residue when it is part of a peptide chain. By restricting the conformational freedom of the peptide backbone in its vicinity, the cyclopropylalanine residue can act as a "conformational lock," guiding the peptide to adopt specific secondary structures such as β-turns, γ-turns, or helical conformations. ebi.ac.ukbioninja.com.au The ability to stabilize such structures is critical for mimicking the bioactive conformation of natural peptides that often rely on these motifs for their interaction with biological targets like receptors or enzymes. nih.govwikipedia.org

Peptides composed of D-amino acids, such as those derived from this compound, are designed to mimic natural L-peptides. wikipedia.org These D-peptides can adopt mirror-image conformations of their L-peptide counterparts, allowing them to interact with biological targets. wikipedia.org A significant advantage of using D-amino acids is their resistance to proteolytic degradation, as natural proteases are specific to L-amino acids. wikipedia.orgfrontiersin.org This results in peptidomimetics with significantly longer half-lives.

The process of molecular mimicry involves creating synthetic peptides that replicate the three-dimensional structure of crucial epitopes on a protein's surface. wikipedia.orgnih.gov By strategically placing conformationally constrained residues like D-cyclopropylalanine, researchers can synthesize peptide loops and surfaces that mimic the binding sites of larger proteins. nih.gov This approach is instrumental in developing therapeutic agents and research tools that can modulate protein-protein interactions.

Table 1: Common Protein Secondary Structures and Their Typical Dihedral Angles

This interactive table provides the typical backbone dihedral angles (φ and ψ) for common protein secondary structures that can be mimicked or stabilized by incorporating constrained amino acids.

Secondary StructureTypical φ Angle (degrees)Typical ψ Angle (degrees)Hydrogen Bonding Pattern
α-Helix (right-handed) -57-47i → i+4
310-Helix -49-26i → i+3
β-Sheet (Parallel) -119+113Inter-strand
β-Sheet (Antiparallel) -139+135Inter-strand
Type I β-Turn -60 (i+1), -90 (i+2)-30 (i+1), 0 (i+2)i → i+3
Type II β-Turn -60 (i+1), +80 (i+2)+120 (i+1), 0 (i+2)i → i+3

Data sourced from general knowledge on protein structures. ebi.ac.uklibretexts.org

Elucidation of Structure-Activity Relationships through Conformational Insights

Understanding the relationship between a molecule's three-dimensional structure and its biological activity is a fundamental goal in drug discovery, a field known as Structure-Activity Relationship (SAR) studies. longdom.org The conformational insights gained from incorporating rigid amino acids like D-cyclopropylalanine are invaluable for elucidating these relationships for peptide-based molecules.

By systematically replacing native amino acids in a biologically active peptide with conformationally constrained analogs such as D-cyclopropylalanine, researchers can probe the conformational requirements for activity. If the substitution leads to a peptide with enhanced potency, it suggests that the conformation induced by the cyclopropylalanine residue is closer to the ideal "bioactive conformation"—the specific three-dimensional shape the peptide must adopt to bind effectively to its target. nih.gov Conversely, a decrease in activity can indicate that the induced conformation is unfavorable for binding. This approach allows for the mapping of the conformational space necessary for biological function. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) models often utilize data from such studies. longdom.org These computational models build a mathematical relationship between the structural properties of a series of compounds and their measured biological activities. longdom.org The defined conformational parameters provided by residues like D-cyclopropylalanine can serve as critical inputs for these models, helping to refine predictions and guide the design of new, more potent analogs. chemrxiv.org

Table 2: Conceptual Framework for Conformational SAR Study

This table illustrates how a constrained amino acid like D-cyclopropylalanine (Cpa) can be used to understand structure-activity relationships.

Peptide AnalogModificationHypothesized ConformationObserved ActivitySAR Insight
Parent Peptide Native sequence (e.g., -Ala-Gly-)FlexibleBaselineThe native peptide exists in multiple conformations.
Analog 1 Replace Ala with D-CpaRigid β-turnIncreasedThe bioactive conformation likely involves a β-turn at this position.
Analog 2 Replace Gly with D-CpaConstrained, non-turnDecreasedThe flexibility of Gly is essential, or the induced conformation is incorrect for binding.
Analog 3 Replace Ala with L-CpaRigid, different turn typeModerateThe stereochemistry at this position is important for the precise geometry of the turn.

This table presents a conceptual example to illustrate the principles of SAR and does not represent specific experimental data.

Advanced Research Perspectives and Future Directions

Integration into Complex Natural Product Synthesis and Metabolite Research

The synthesis of complex natural products often involves the incorporation of unique structural motifs to achieve desired biological activity. The cyclopropyl (B3062369) group, as found in Boc-D-Cyclopropylalanine, is a feature present in numerous natural products and bioactive compounds. researchgate.net Its inclusion can impart specific conformational properties to a molecule, which is a critical factor in its interaction with biological targets. researchgate.net

The integration of cyclopropyl amino acids into peptides and other complex molecules is a strategy to develop compounds with improved biological activity. The unique structure of these amino acids can lead to enhanced binding affinities for specific biological targets.

Applications in Synthetic Biology for the Design of Novel Biomolecules

Synthetic biology, an interdisciplinary field that combines principles from biology and engineering, aims to design and construct new biological parts, devices, and systems. hudsonlabautomation.comencyclopedia.pub The ability to incorporate non-proteinogenic amino acids like cyclopropylalanine into proteins and other biomolecules opens up new avenues for designing novel functions. nih.govnih.gov

The introduction of cyclopropyl groups can enhance the stability and functionality of proteins, a crucial aspect of biotechnological applications. chemimpex.com Synthetic biology can leverage these unique building blocks to create engineered proteins with tailored properties. For example, engineered yeast has been used to produce rose oil as a metabolite for use in perfumes, demonstrating the potential of synthetic biology to create valuable biomolecules. hudsonlabautomation.com In a similar vein, the incorporation of cyclopropylalanine could be used to design enzymes with altered substrate specificities or enhanced catalytic activities.

Furthermore, synthetic biology platforms can be used to produce complex molecules. For instance, the anti-malarial drug artemisinin (B1665778) has been produced by engineering the metabolic pathway of E. coli. mdpi.com This approach could be adapted for the production of complex peptides or other biomolecules containing Boc-D-Cyclopropylalanine. The development of novel biomolecules through synthetic biology holds promise for a wide range of applications, from therapeutics to materials science. jcvi.org

Emerging Synthetic Strategies for Non-Proteinogenic Amino Acids and Derivatives

The synthesis of non-proteinogenic amino acids, including cyclopropyl-containing ones, is an active area of chemical research. acs.org Traditional methods are continually being refined, and new, more efficient strategies are emerging.

One established method for synthesizing cyclopropyl amino acids is the cyclopropanation of α,β-dehydro amino acid derivatives. publish.csiro.au Other approaches involve the cyclization of suitably protected amino acid derivatives. For example, derivatives of α,β-methanovaline and α,β-methanophenylalanine have been prepared through regioselective side-chain functionalization followed by cyclization. publish.csiro.au

More recent developments include catalytic radical processes for the asymmetric cyclopropanation of dehydroaminocarboxylates, which allow for the stereoselective synthesis of chiral cyclopropyl α-amino acid derivatives. nih.gov Cobalt-catalyzed asymmetric reductive addition of cyclopropyl chlorides with α-iminoesters is another modern technique that efficiently produces chiral α-tertiary amino acid derivatives containing cyclopropyl fragments. thieme-connect.com Additionally, palladium-catalyzed C-H olefination of aliphatic amines and amino acids provides a direct route to a variety of unnatural amino acids. acs.org Photo-mediated C-H functionalization of proteinogenic amino acid derivatives has also emerged as a mild and environmentally friendly method for synthesizing diverse non-proteinogenic amino acids. nih.govmdpi.com

These emerging synthetic strategies offer greater efficiency, stereoselectivity, and functional group tolerance, expanding the toolkit available to chemists for creating novel amino acid derivatives for various applications.

Table 1: Comparison of Synthetic Strategies for Cyclopropyl Amino Acids

Synthetic Strategy Description Key Features
Cyclopropanation of Dehydro Amino Acids Addition of a carbene or carbenoid to the double bond of a dehydro amino acid derivative. A common and versatile method.
Side-Chain Functionalization and Cyclization Introduction of functional groups onto the side chain of an amino acid followed by an intramolecular cyclization reaction. Allows for regioselective synthesis. publish.csiro.au
Asymmetric Radical Cyclopropanation A catalytic radical process using metalloradical catalysis to achieve stereoselective cyclopropanation. Provides high yields and excellent enantioselectivities. nih.gov
Cobalt-Catalyzed Reductive Addition Enantioselective addition of cyclopropyl chlorides to ketimines catalyzed by a cobalt complex. Efficiently produces chiral α-tertiary amino acids with cyclopropyl fragments. thieme-connect.com
Palladium-Catalyzed C-H Olefination Direct functionalization of C-H bonds in aliphatic amines and amino acids to introduce an olefin. A straightforward method to synthesize novel long-chain unnatural amino acids. acs.org
Photo-Mediated C-H Functionalization Use of light to promote the functionalization of C-H bonds in amino acid derivatives. Offers mild reaction conditions and is environmentally friendly. nih.govmdpi.com

Expansion of Therapeutic Applications and Targets

The incorporation of Boc-D-Cyclopropylalanine into peptides and other molecules can significantly enhance their therapeutic properties, including increased stability and bioavailability. chemimpex.com The cyclopropyl group's conformational rigidity can make peptides more resistant to enzymatic degradation. This has led to its use in the development of peptide-based drugs targeting a variety of diseases.

Research has shown that peptides containing cyclopropylalanine can exhibit improved binding affinities to specific biological targets, making them promising candidates for targeted therapeutics in areas such as cancer and metabolic diseases. For example, macrocycles containing cyclopropylalanine have been identified as inhibitors of the protein kinase Src. acs.org L-cyclopropylalanine has also been investigated as a potential antifungal agent by inhibiting α-isopropylmalate synthase, an enzyme essential for the biosynthesis of L-leucine in fungi and bacteria. mdpi.com This suggests that compounds derived from cyclopropylalanine could be developed as novel antibiotics with a mechanism that circumvents current drug resistance issues. mdpi.com

The unique structure of cyclopropylalanine allows for the exploration of new therapeutic avenues, including the development of inhibitors and modulators for various biological targets. chemimpex.com Its ability to mimic natural amino acids while possessing distinct steric and electronic properties makes it a valuable tool in medicinal chemistry for enhancing the efficacy and specificity of therapeutic agents. chemimpex.com

Development of Advanced Analytical Tools for Characterization of Cyclopropyl Amino Acid Derivatives

The development and quality control of pharmaceuticals and other products containing cyclopropyl amino acid derivatives rely on robust analytical methods. Various techniques are employed to characterize these compounds and ensure their purity and identity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of amino acids. shimadzu.com For compounds like Boc-D-Cyclopropylalanine-DCHA, HPLC is used to determine purity. chemimpex.com Chiral HPLC can be employed to confirm the enantiomeric purity of these chiral molecules. chemimpex.com

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural elucidation and quantification of amino acid derivatives and their metabolites. nih.gov This technique provides information on the molecular weight and fragmentation patterns of the analyte, aiding in its identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is another essential analytical technique for the structural characterization of organic molecules, including cyclopropyl amino acid derivatives. 1H NMR and 13C NMR provide detailed information about the chemical environment of the atoms within the molecule. nih.gov

Gas chromatography (GC) can also be utilized for the analysis of related compounds, such as determining the moisture content in cyclopropylamine (B47189). google.com For the analysis of amino acids themselves, derivatization is often required to improve their volatility and detectability by GC. nih.gov The development of new analytical methods, such as HPLC with chemiluminescent nitrogen detection (CLND), offers high sensitivity and does not require derivatization for amino acid analysis. researchgate.net

Table 2: Analytical Techniques for Cyclopropyl Amino Acid Derivatives

Analytical Technique Application Information Provided
High-Performance Liquid Chromatography (HPLC) Purity determination, separation of enantiomers (chiral HPLC). Quantitative data on purity and enantiomeric excess. chemimpex.comchemimpex.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Structural identification and quantification of compounds and their metabolites. Molecular weight and structural information. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation. Information on the connectivity and chemical environment of atoms. nih.gov
Gas Chromatography (GC) Analysis of volatile derivatives and related compounds. Quantitative analysis of volatile components. google.com
HPLC with Chemiluminescent Nitrogen Detection (CLND) Sensitive analysis of underivatized amino acids. High sensitivity and equimolar response for nitrogen-containing compounds. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Boc-D-Cyclopropylalanine-DCHA, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves sequential protection of the cyclopropylalanine moiety using tert-butoxycarbonyl (Boc) and dicyclohexylamine (DCHA) groups. Key steps include:

  • Boc protection under anhydrous conditions (e.g., Boc₂O in DCM with DMAP catalysis) .
  • DCHA salt formation via acid-base reaction in polar aprotic solvents (e.g., THF or ethyl acetate) .
  • Yield optimization requires strict temperature control (0–5°C for Boc protection) and inert atmosphere to prevent racemization. Purity is assessed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. Which analytical techniques are most reliable for characterizing this compound, and what data contradictions should researchers anticipate?

  • Methodological Answer :

  • NMR : Discrepancies in cyclopropyl ring proton splitting patterns may arise due to conformational flexibility. Use high-field NMR (≥500 MHz) and variable-temperature experiments to resolve ambiguities .
  • HPLC-MS : Monitor for DCHA counterion loss under acidic mobile phases, which can lead to misidentification of the free acid form. Validate with orthogonal methods like IR spectroscopy (amide I/II bands) .
  • Elemental Analysis : Ensure DCHA stoichiometry matches theoretical values (±0.3% tolerance); deviations suggest incomplete salt formation or hydration .

Q. What is the role of this compound in peptide synthesis, and how does its steric hindrance impact coupling efficiency?

  • Methodological Answer : The Boc group protects the α-amine during solid-phase peptide synthesis (SPPS), while the DCHA counterion enhances solubility in organic solvents. Cyclopropane’s rigidity introduces steric hindrance, requiring:

  • Extended coupling times (2–4 hours) with HATU/DIPEA activation.
  • Monitoring by Kaiser test or FT-IR for unreacted amines. Low efficiency (<90%) may necessitate double coupling or microwave-assisted synthesis .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity of this compound when scaling up synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with heptane/ethanol gradients to isolate D-enantiomer .
  • Crystallization Screening : Employ solvent/anti-solvent pairs (e.g., acetone/hexane) to exploit differential solubility of enantiomers. Monitor crystal morphology via SEM to avoid conglomerate formation .
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acyl transfer) can preferentially hydrolyze L-enantiomer impurities .

Q. What strategies resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to pH 2–12 buffers at 40°C for 48 hours. Analyze degradation products via LC-MS/MS to identify cleavage pathways (e.g., Boc deprotection vs. cyclopropane ring opening) .
  • Statistical Modeling : Apply Arrhenius equation to extrapolate shelf-life from accelerated stability data. Discrepancies often arise from residual moisture in storage conditions; use Karl Fischer titration to validate .

Q. How can researchers troubleshoot low coupling efficiency when incorporating this compound into β-sheet-prone peptide sequences?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with NMP or DMSO to reduce aggregation. Add chaotropic agents (e.g., 2 M urea) to disrupt β-sheet formation .
  • Pseudoproline Dipeptides : Insert pseudoproline motifs adjacent to the cyclopropylalanine residue to improve conformational flexibility during SPPS .

Q. What experimental controls are critical when studying the stability of this compound in aqueous vs. nonpolar environments?

  • Methodological Answer :

  • Control for Hydrolysis : Include EDTA (1 mM) to chelate metal ions that catalyze Boc group hydrolysis in aqueous buffers .
  • Oxygen Scavengers : Add BHT (0.01% w/v) in nonpolar solvents to prevent radical-mediated cyclopropane ring degradation .

Q. How can computational modeling (e.g., DFT or MD simulations) guide the design of this compound derivatives with enhanced metabolic stability?

  • Methodological Answer :

  • DFT Calculations : Predict electron density distribution to identify sites prone to oxidative metabolism (e.g., cyclopropane ring). Introduce fluorine substituents to block CYP450-mediated oxidation .
  • MD Simulations : Simulate peptide backbone dynamics to optimize steric shielding of the cyclopropane moiety without compromising target binding .

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